α-半乳糖苷酶底物

描述

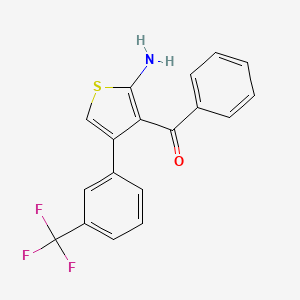

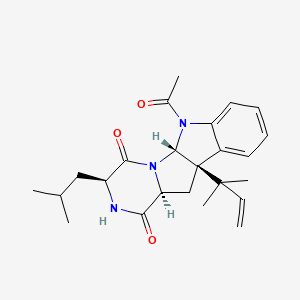

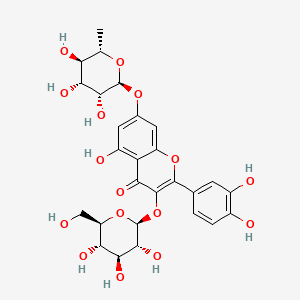

5-溴-4-氯-3-吲哚-α-D-半乳糖苷: 它是由 Jerome Horwitz 及其合作者于 1964 年合成的 。这种化合物常用于分子生物学中检测 α-半乳糖苷酶的存在,该酶水解 α-半乳糖苷。

科学研究应用

化学: : 在化学中,5-溴-4-氯-3-吲哚-α-D-半乳糖苷用作显色底物来检测 α-半乳糖苷酶的存在。 这种应用在酶动力学研究和糖苷酶活性的表征中特别有用 。

生物学: : 在分子生物学中,5-溴-4-氯-3-吲哚-α-D-半乳糖苷广泛用于蓝白筛选,以识别重组细菌菌落。 α-半乳糖苷酶活性的存在会导致蓝色菌落,表明克隆事件成功 。

医学: : 5-溴-4-氯-3-吲哚-α-D-半乳糖苷用于组织化学染色,以检测组织样本中 α-半乳糖苷酶的活性。 这种应用对于诊断某些溶酶体贮积症非常有价值,在这些疾病中,α-半乳糖苷酶的活性有缺陷 。

工业: : 在工业生物技术中,5-溴-4-氯-3-吲哚-α-D-半乳糖苷用于酶生产过程的质量控制。 它有助于监测各种发酵和生物加工应用中 α-半乳糖苷酶的活性 。

作用机制

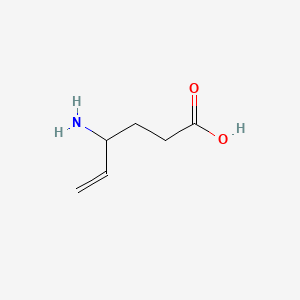

5-溴-4-氯-3-吲哚-α-D-半乳糖苷通过 α-半乳糖苷酶的酶促水解发挥作用。该酶裂解 5-溴-4-氯-3-吲哚-α-D-半乳糖苷中的 α-糖苷键,释放半乳糖和 5-溴-4-氯-3-羟基吲哚。 后一种化合物然后二聚并氧化,形成蓝色产物,作为酶活性的视觉指标 。

生化分析

Biochemical Properties

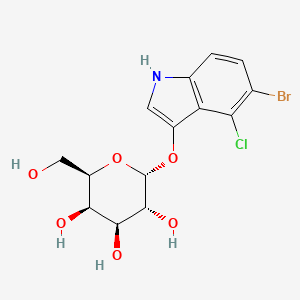

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside interacts with the enzyme β-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product . The interaction between 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside and β-galactosidase is highly selective .

Cellular Effects

The presence of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside in cells can be used to detect the activity of β-galactosidase . This can influence cell function by providing a visual indicator of lacZ activity, which is often used as a reporter gene in molecular biology studies .

Molecular Mechanism

The mechanism of action of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside involves its hydrolysis by β-galactosidase . This enzyme cleaves the glycosidic bond of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, resulting in the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole . This product then dimerizes to form a blue precipitate .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside can be observed over time in laboratory settings. The blue precipitate formed by the action of β-galactosidase on 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside is stable and can be visually detected over background .

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside is involved in the metabolic pathway of β-galactosidase . This enzyme hydrolyzes 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, leading to the formation of 5-bromo-4-chloro-3-hydroxy-1H-indole .

Transport and Distribution

The transport and distribution of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside within cells and tissues would be dependent on the methods used for its introduction. Once inside the cell, it can interact with β-galactosidase wherever this enzyme is present .

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside would be determined by the localization of β-galactosidase, as this is the enzyme that interacts with 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside .

准备方法

合成路线和反应条件: : 5-溴-4-氯-3-吲哚-α-D-半乳糖苷的合成涉及在特定条件下,5-溴-4-氯-3-吲哚与 α-D-吡喃半乳糖苷的反应。 该反应通常需要二甲基甲酰胺 (DMF) 等溶剂,并在低温下进行,以确保化合物的稳定性 。

工业生产方法: : 在工业环境中,5-溴-4-氯-3-吲哚-α-D-半乳糖苷通过在大型反应器中将吲哚衍生物与半乳糖结合来生产。密切监测反应,以保持所需的温度和 pH 值。 最终产品使用色谱技术进行纯化,以确保高纯度和产量 。

化学反应分析

反应类型: : 5-溴-4-氯-3-吲哚-α-D-半乳糖苷主要经历 α-半乳糖苷酶催化的水解反应。 这种水解导致生成半乳糖和 5-溴-4-氯-3-羟基吲哚 。

常用试剂和条件: : 5-溴-4-氯-3-吲哚-α-D-半乳糖苷的水解需要 α-半乳糖苷酶的存在,并且通常在中性 pH 的缓冲溶液中进行。 通过添加铁氰化钾和亚铁氰化钾,可以增强反应,这有助于可视化反应产物 。

主要产品: : 水解反应的主要产物是半乳糖和 5-溴-4-氯-3-羟基吲哚。 后一种化合物自发二聚并氧化,形成 5,5'-二溴-4,4'-二氯靛蓝,这是一种强烈的蓝色产物 。

相似化合物的比较

类似化合物

X-β-Gal: (5-溴-4-氯-3-吲哚-β-D-半乳糖苷): 被 β-半乳糖苷酶水解,产生类似于 5-溴-4-氯-3-吲哚-α-D-半乳糖苷的蓝色产物.

Salmon-Gal: (6-氯-3-吲哚-β-D-半乳糖苷): 在被 β-半乳糖苷酶水解后产生红色粉红色产物.

Magenta-Gal: (5-溴-6-氯-3-吲哚-β-D-半乳糖苷): 水解后产生紫红色产物.

独特性: : 5-溴-4-氯-3-吲哚-α-D-半乳糖苷在对 α-半乳糖苷酶的特异性方面是独一无二的,使其成为检测各种生物和工业应用中该酶活性的宝贵工具。 它在水解后产生独特蓝色产物的能力,使酶活性的可视化和定量变得容易 。

属性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-YGEXGZRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-Gal) in the context of the provided research papers?

A1: X-alpha-Gal is primarily used as an indicator in yeast two-hybrid (Y2H) systems. This technique investigates protein-protein interactions. When a specific interaction occurs between proteins expressed in yeast cells, a reporter gene, often lacZ, is activated. This activation leads to the breakdown of X-alpha-Gal, producing a blue-colored colony. [, , , , , , , , , , , , , , , , , , , ]

Q2: How does X-alpha-Gal work as an indicator in Y2H systems?

A2: X-alpha-Gal is a substrate for the enzyme beta-galactosidase, encoded by the lacZ gene. In Y2H, if the proteins of interest interact, they bring together transcription factors that activate the lacZ gene. The expressed beta-galactosidase then cleaves X-alpha-Gal, yielding a blue indoxyl derivative that spontaneously dimerizes to form the visible blue pigment. [, , , , , , , , , , , , , , , , , , , ]

Q3: Can you provide examples from the research papers where X-alpha-Gal was used to identify protein-protein interactions?

A3: Certainly. Several studies utilized X-alpha-Gal in Y2H screening. For example, researchers used it to identify proteins interacting with the hepatitis C virus F protein in hepatocytes [], and to screen for augmenter of liver regeneration-binding proteins []. It was also instrumental in studying interactions between secreted GRA proteins and host cell proteins in Toxoplasma gondii parasitism [].

Q4: Beyond its use in Y2H, are there other applications of X-alpha-Gal mentioned in the provided research?

A4: While the provided papers primarily focus on its role in Y2H systems, X-alpha-Gal is a versatile compound. One paper mentions its use in differentiating ale/lager yeast strains, highlighting its broader applicability in microbiology and genetics research. []

Q5: What are the potential advantages of using X-alpha-Gal in Y2H systems?

A5: X-alpha-Gal offers a simple and visual method for identifying positive interactions. The blue coloration provides a clear distinction between interacting and non-interacting protein pairs. Additionally, its use in conjunction with selective growth media allows for efficient screening of large cDNA libraries. [, , , , , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)